

2-(3-Chloro-4-fluorophenoxy)ethanamine spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-(3-Chloro-4-fluorophenoxy)ethanamine
CAS No.: 883524-07-0; 914086-51-4
Cat. No.: B2564182

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Technical Profile: 2-(3-Chloro-4-fluorophenoxy)ethanamine

CAS Number: 179674-56-3 (Free Base) / 914086-51-4 (HCl Salt) Formula:

Molecular Weight: 189.61 g/mol

Executive Summary & Applications

2-(3-Chloro-4-fluorophenoxy)ethanamine is a bifunctional pharmacophore combining a lipophilic, metabolically stable halogenated aryl ether with a reactive primary amine. The specific substitution pattern—chlorine at the meta position and fluorine at the para position—modulates the electronic density of the aromatic ring, enhancing metabolic stability against oxidative metabolism (e.g., CYP450 hydroxylation) while optimizing lipophilicity ().

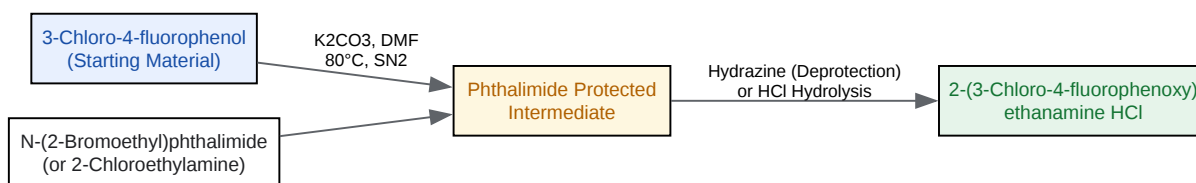
Key Applications:

- Kinase Inhibitors: Serves as a solvent-exposed tail in ATP-competitive inhibitors (e.g., EGFR, VEGFR targets), where the ether oxygen acts as a hydrogen bond acceptor.
- GPCR Ligands: Used in the synthesis of serotonin and dopamine receptor modulators.
- Linker Chemistry: The primary amine allows for facile conjugation to scaffolds via amide coupling, reductive amination, or nucleophilic substitution.

Synthesis & Sample Preparation

To understand impurity profiles in spectral data, one must understand the synthetic origin. The industrial route typically involves the O-alkylation of 3-chloro-4-fluorophenol.

Synthetic Pathway (Graphviz)



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Figure 1: Common synthetic route via Gabriel Synthesis to avoid bis-alkylation.

Sample Preparation for Analysis:

- NMR: Dissolve 10 mg in 0.6 mL DMSO-
(preferred for HCl salts) or CDCl
(for free base).
- MS: Dilute to 10 μ M in Methanol/Water (50:50) + 0.1% Formic Acid.
- Storage: Hygroscopic solid; store at -20°C under inert atmosphere.

Spectral Analysis: The Core Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of Fluorine-19 () introduces characteristic spin-spin coupling (and), splitting adjacent signals.

¹H NMR Data (400 MHz, DMSO-)

Reference: TMS at 0.00 ppm. Data represents the Hydrochloride Salt.

Position	Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Assignment
NH	8.15	br s	-	Ammonium protons (exchangeable)
Ar-H2	7.28	dd	,	Aromatic (Ortho to Cl, Meta to F)
Ar-H5	7.35	t (pseudo)	,	Aromatic (Ortho to F)
Ar-H6	7.02	dt	,	Aromatic (Ortho to O)
O-CH	4.18	t		Methylene adjacent to Ether
N-CH	3.21	t (br)		Methylene adjacent to Amine

Interpretation Notes:

- Fluorine Coupling: The proton at position 5 (ortho to F) typically appears as a pseudo-triplet or complex multiplet due to similar large coupling constants from both the fluorine () and the neighboring proton H6 ().
- Ammonium Exchange: In DMSO- , the ammonium protons appear as a broad singlet near 8.0 ppm. In CDCl (free base), the NH signal would appear upfield (~1.5 ppm).

C NMR Data (100 MHz, DMSO-

)

Significant C-F coupling observed.

Carbon	Shift (, ppm)	Splitting ()	Assignment
C-4 (Ar)	152.5	d, Hz	C-F ipso carbon
C-1 (Ar)	154.8	d, Hz	C-O ipso carbon
C-3 (Ar)	120.5	d, Hz	C-Cl ipso carbon
C-5 (Ar)	117.2	d, Hz	CH ortho to F
C-2 (Ar)	115.8	s (or small d)	CH ortho to Cl
C-6 (Ar)	114.5	d, Hz	CH ortho to O
O-CH	66.2	s	Ether methylene
N-CH	38.5	s	Amine methylene

B. Mass Spectrometry (MS)

The presence of Chlorine-35 and Chlorine-37 creates a distinct isotope pattern essential for identification.

Method: ESI+ (Electrospray Ionization, Positive Mode)

Ion	m/z (Theoretical)	Relative Abundance	Interpretation
[M+H]	190.04	100%	Protonated molecular ion (Cl)
[M+H+2]	192.04	~32%	Isotope peak (Cl)
Fragment	173.01	Variable	Loss of NH (Rare in soft ESI)
Fragment	147.00	High (in MS/MS)	Cleavage of ethyl chain (Phenol cation)

Diagnostic Feature: Look for the 3:1 intensity ratio between m/z 190 and 192. If this ratio is distorted, check for co-eluting impurities lacking chlorine.

C. Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (cm)	Assignment	Structural Significance
3400 - 3250	N-H Stretch	Primary amine (doublet in free base, broad in HCl)
2950 - 2850	C-H Stretch	Aliphatic methylene groups
1590, 1490	C=C Stretch	Aromatic ring breathing
1245	C-O-C Stretch	Aryl alkyl ether linkage (Strong band)
1180 - 1100	C-F Stretch	Aryl-Fluorine (Very strong, broad)
750 - 700	C-Cl Stretch	Aryl-Chlorine

Quality Control & Impurity Profiling

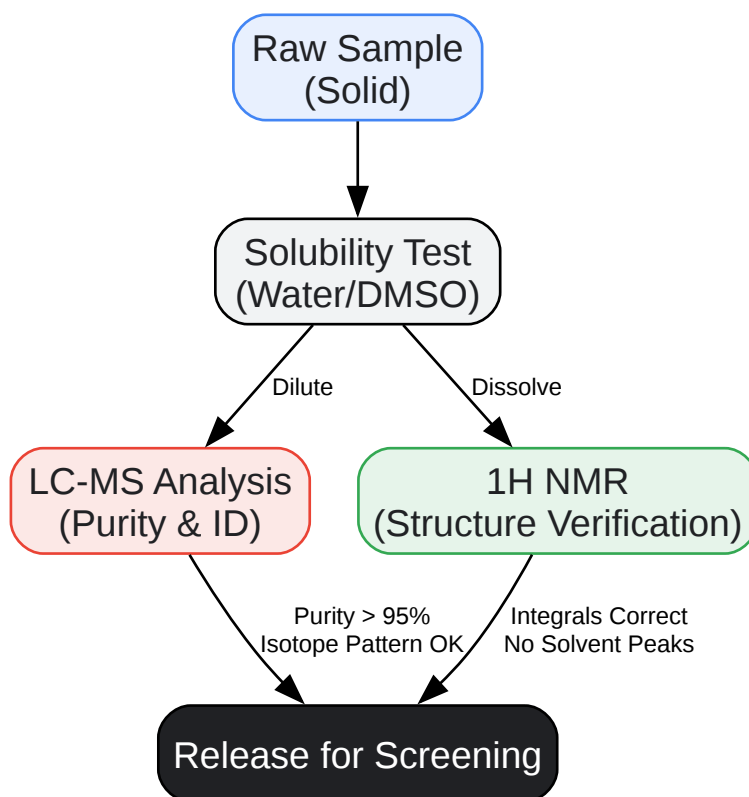
When sourcing or synthesizing this compound, three specific impurities are common:

- 3-Chloro-4-fluorophenol (Starting Material):
 - Detection: LC-MS (negative mode, m/z 145) or
H NMR (aromatic region shifts).
 - Limit: < 0.5%.^{[1][2]}
- Bis-alkylation Product (Secondary Amine):
 - Structure: (Ar-O-CH
CH
)
NH.
 - Detection: MS [M+H]

at m/z ~362.

- Cause: Excess reagent during alkylation.
- Elimination Product (Vinyl Ether):
 - Structure: Ar-O-CH=CH
 - Detection: NMR vinylic protons (4.5 - 6.5 ppm).

QC Workflow Diagram



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Figure 2: Standard Quality Control Workflow for library compounds.

References

- Sigma-Aldrich. **2-(3-Chloro-4-fluorophenoxy)ethanamine** hydrochloride Product Specification. [Link](#)
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